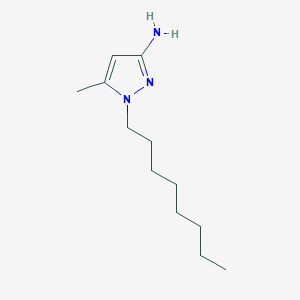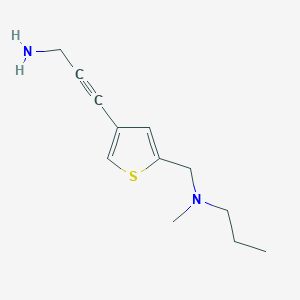
3-(5-((Methyl(propyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-((Methyl(propyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine is a complex organic compound that features a thiophene ring, an alkyne group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
. The resulting thiophene derivative can then be further modified to introduce the alkyne and amine groups through various organic reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(5-((Methyl(propyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenated compounds and strong bases are often used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the alkyne group can produce alkenes or alkanes.
Scientific Research Applications
3-(5-((Methyl(propyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 3-(5-((Methyl(propyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the alkyne and amine groups can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler compound with a similar ring structure.
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: Compounds with similar functional groups but different ring structures.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-…: Compounds with similar amine groups but different core structures.
Uniqueness
3-(5-((Methyl(propyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine is unique due to its combination of a thiophene ring, an alkyne group, and an amine group. This combination provides a versatile platform for chemical modifications and interactions, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H18N2S |
|---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
3-[5-[[methyl(propyl)amino]methyl]thiophen-3-yl]prop-2-yn-1-amine |
InChI |
InChI=1S/C12H18N2S/c1-3-7-14(2)9-12-8-11(10-15-12)5-4-6-13/h8,10H,3,6-7,9,13H2,1-2H3 |
InChI Key |
BRMWNGMBKYJNCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)CC1=CC(=CS1)C#CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-((5-Methoxy-1H-benzo[D]imidazol-2-YL)methyl)(phenyl)methanamine](/img/structure/B13633912.png)
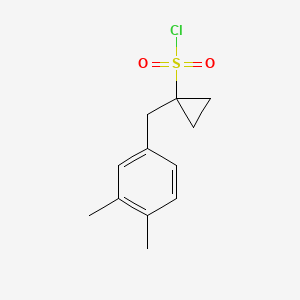

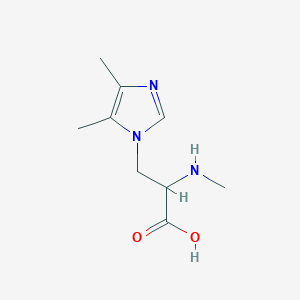

![2-[(Tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13633937.png)
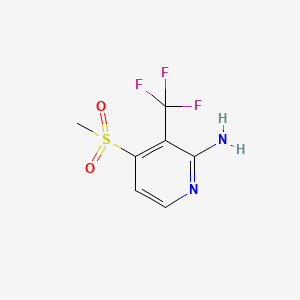
![3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylicacidhydrobromide](/img/structure/B13633949.png)
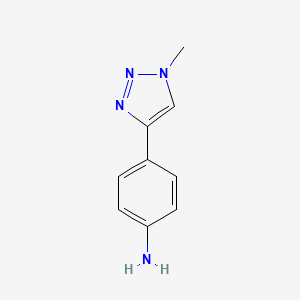
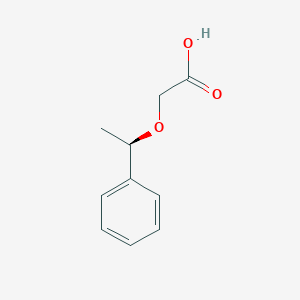
![rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanaminehydrochloride](/img/structure/B13633964.png)

